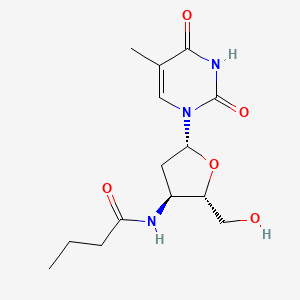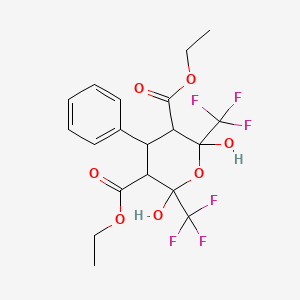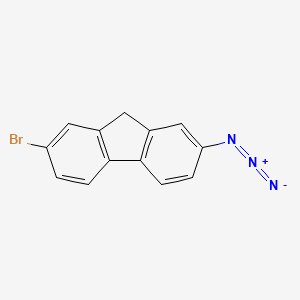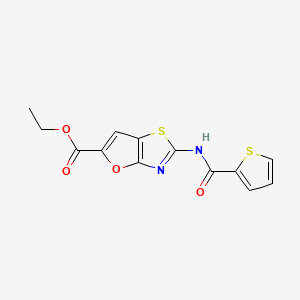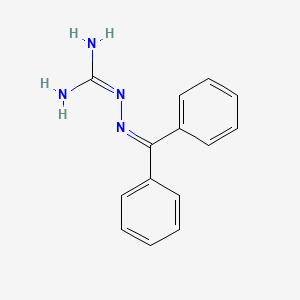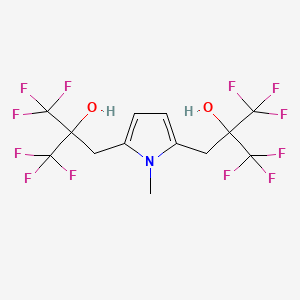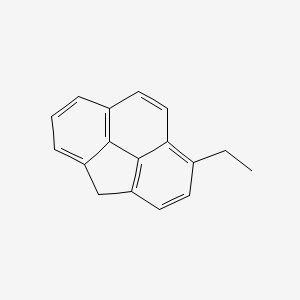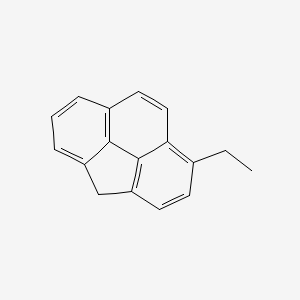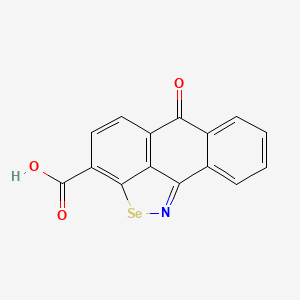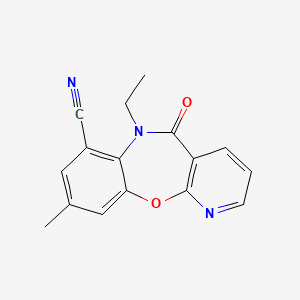![molecular formula C7H11N2OP B12797687 [Methyl(phenyl)phosphoryl]hydrazine CAS No. 6779-71-1](/img/structure/B12797687.png)
[Methyl(phenyl)phosphoryl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methyl(phenyl)phosphoryl]hydrazine is an organophosphorus compound with the molecular formula C7H11N2OP. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to a hydrazine moiety, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)phosphoryl]hydrazine typically involves the reaction of phenylphosphonic dichloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{PhP(O)(NHNHCH}_3\text{)} + 2\text{HCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
[Methyl(phenyl)phosphoryl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: The phosphoryl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
Aplicaciones Científicas De Investigación
[Methyl(phenyl)phosphoryl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Methyl(phenyl)phosphoryl]hydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylhydrazine: Similar structure but lacks the phosphoryl group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety but lacks the methyl and phosphoryl groups.
Methylhydrazine: Contains a methyl group attached to a hydrazine moiety but lacks the phenyl and phosphoryl groups.
Uniqueness
[Methyl(phenyl)phosphoryl]hydrazine is unique due to the presence of both a phosphoryl group and a hydrazine moiety in its structure. This combination imparts distinct reactivity and functionality, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6779-71-1 |
|---|---|
Fórmula molecular |
C7H11N2OP |
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
[methyl(phenyl)phosphoryl]hydrazine |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
Clave InChI |
QKLBGPAESFMKGB-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


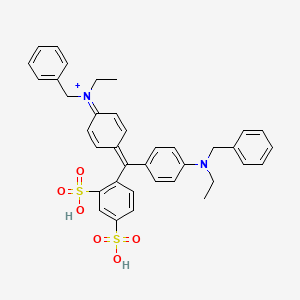
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
